2-chloro-9,9-dimethyl-9H-fluorene CAS number and identifiers
2-chloro-9,9-dimethyl-9H-fluorene CAS number and identifiers
An In-depth Technical Guide to 2-chloro-9,9-dimethyl-9H-fluorene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-chloro-9,9-dimethyl-9H-fluorene, a key intermediate in the development of advanced materials and potential therapeutic agents. The fluorene scaffold, with its rigid, planar, and aromatic structure, offers a unique platform for creating molecules with desirable photophysical and biological properties. The specific substitutions at the C2 and C9 positions, namely a chlorine atom and two methyl groups, respectively, impart distinct characteristics that are critical for its application. The 9,9-dimethyl substitution enhances solubility and film-forming properties while preventing intermolecular aggregation, which is crucial for applications in organic electronics. The chlorine atom at the C2 position provides a reactive handle for further synthetic modifications and can modulate the electronic properties and biological activity of the resulting compounds. This document will delve into the fundamental identifiers, physicochemical properties, synthesis methodologies, key applications, and safety considerations for this compound, serving as an essential resource for researchers in materials science and drug discovery.
Core Identifiers and Chemical Structure
A precise understanding of a molecule begins with its fundamental identifiers. These standardized nomenclature and structural representations are crucial for database searches, regulatory compliance, and unambiguous scientific communication.
| Identifier | Value | Source |
| CAS Number | 382602-31-5 | [1] |
| IUPAC Name | 2-chloro-9,9-dimethylfluorene | [2] |
| Molecular Formula | C₁₅H₁₃Cl | [2] |
| Molecular Weight | 228.72 g/mol | [1][3] |
| Canonical SMILES | CC1(C)C2=CC=CC=C2C3=C1C=C(Cl)C=C3 | |
| InChI Key | ANDIDBWHCQXRAM-UHFFFAOYSA-N | [2] |
| Synonyms | 2-chloro-9,9-dimethyl-9H-fluorene |
Chemical Structure Visualization
The structural formula of 2-chloro-9,9-dimethyl-9H-fluorene is depicted below. The core is a tricyclic aromatic system known as fluorene. The numbering of the carbon atoms follows established IUPAC conventions, with the methylene bridge designated as position 9.
Caption: 2D structure of 2-chloro-9,9-dimethyl-9H-fluorene.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of a compound are critical for its purification, characterization, and application. While experimental data for this specific derivative is not widely published in peer-reviewed literature, properties can be inferred from closely related analogs like 2-chlorofluorene and 9,9-dimethylfluorene.
| Property | Value/Description | Rationale/Context |
| Appearance | White to off-white crystalline solid. | Based on the typical appearance of fluorene derivatives.[4] |
| Melting Point | Expected to be in the range of 90-120 °C. | 9,9-dimethylfluorene melts at 97°C[5], and 2-chlorofluorene melts at 111-114°C.[6] The combined substitutions will influence this value. |
| Boiling Point | >290 °C | The parent fluorene boils at 295°C.[4] Substitutions are expected to increase the boiling point. |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene. | The nonpolar, aromatic structure dictates its solubility profile. The dimethyl groups at C9 enhance solubility in organic media compared to the parent fluorene. |
| Spectroscopic Data | ¹H NMR: Expect aromatic protons (7-8 ppm) and a sharp singlet for the two methyl groups (~1.5 ppm). ¹³C NMR: Expect signals for quaternary C9, methyl carbons, and multiple aromatic carbons. Mass Spec (EI): Molecular ion peak (M⁺) at m/z ≈ 228, with a characteristic M+2 peak (~1/3 intensity) due to the ³⁷Cl isotope. | These are predicted spectra based on the chemical structure and data from similar fluorene compounds.[7][8] |
Synthesis Methodology
The synthesis of 2-chloro-9,9-dimethyl-9H-fluorene can be approached through several routes. A common and logical strategy involves the methylation of 2-chlorofluorene. The C9 protons of the fluorene ring are acidic (pKa ≈ 22.6 in DMSO) and can be readily deprotonated by a suitable base to form the fluorenyl anion, which then acts as a nucleophile.[4]
Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the 9,9-dialkylation of fluorenes.[9]
Objective: To synthesize 2-chloro-9,9-dimethyl-9H-fluorene from 2-chlorofluorene.
Materials:
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2-Chlorofluorene (1.0 eq)
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Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) or Potassium tert-butoxide (t-BuOK, 2.5 eq)
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Dimethyl carbonate ((CH₃)₂CO₃, 2.5 eq) or Methyl iodide (CH₃I, 2.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-chlorofluorene (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the base (e.g., NaH) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution if using NaH.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep-colored fluorenyl anion indicates successful deprotonation.
-
Methylation: Cool the reaction mixture back to 0 °C. Add the methylating agent (e.g., dimethyl carbonate) dropwise via the dropping funnel. Insight: Dimethyl carbonate is a greener, less toxic alternative to traditional alkylating agents like methyl iodide.[9]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-chloro-9,9-dimethyl-9H-fluorene.
Applications in Research and Development
Fluorene derivatives are cornerstone materials in several high-technology and pharmaceutical fields. The unique combination of substitutions in 2-chloro-9,9-dimethyl-9H-fluorene makes it a valuable intermediate.
-
Organic Electronics (OLEDs): 9,9-disubstituted fluorenes are widely used in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties.[10] The 9,9-dimethyl groups are particularly important as they enhance the solubility of the molecule and create a bulky structure that prevents π-stacking (aggregation), which would otherwise quench luminescence in the solid state. This compound serves as a building block for synthesizing more complex blue, green, or red light-emitting polymers and small molecules.[10]
-
Drug Discovery Intermediate: The fluorene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anti-tumor, anti-inflammatory, and antibacterial activities.[10] The chlorine atom is a common feature in many FDA-approved drugs, as it can enhance membrane permeability, metabolic stability, and binding affinity through halogen bonding.[11][12] 2-chloro-9,9-dimethyl-9H-fluorene can be used as a starting material for creating libraries of novel compounds for biological screening. The chlorine atom at the C2 position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and functionality.
-
Chemical Sensors and Probes: The inherent fluorescence of the fluorene system makes its derivatives suitable for use as fluorescent probes and biosensors.[10] The electronic properties can be tuned by adding different functional groups, allowing for the design of sensors that respond to specific analytes or environmental changes.
Safety and Handling
-
Hazard Classification: The parent compound, fluorene, is classified as very toxic to aquatic life with long-lasting effects (H410).[6][13] It is prudent to assume this derivative carries a similar environmental hazard.
-
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.[6][13]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
-
Practice good industrial hygiene: wash hands after handling and change contaminated clothing.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations. Avoid release to the environment.[6]
References
- J&K Scientific. (n.d.). 2-Chloro-9,9-dimethyl-4-phenyl-9H-fluorene, 98%.
- Sigma-Aldrich. (n.d.). 2-chloro-9,9-dimethyl-9H-fluorene | 382602-31-5.
- Sigma-Aldrich. (n.d.). 2-chloro-9,9-dimethyl-9H-fluorene | 382602-31-5.
- Sigma-Aldrich. (n.d.). 2-chloro-9,9-dimethyl-9H-fluorene.
- BLDpharm. (n.d.). 2988772-47-8|2-Chloro-9,9-dimethyl-4-phenyl-9H-fluorene.
- PubChem. (n.d.). 2-chloro-9,9-dimethyl-9H-fluorene | C15H13Cl | CID 23072874.
- Sigma-Aldrich. (n.d.). 2-chloro-9,9-dimethyl-9H-fluorene | 382602-31-5.
- Zhengzhou HQ Material Co., Ltd. (n.d.). 2-chloro-9,9-dimethyl-4-phenyl-9H-Fluorene.
- LabXing. (2017, December 27). Synthesis of 9,9-Disubstituted Fluorenes from 2-Iodobiphenyls and α-Diazoesters under Palladium Catalysis.
- Benchchem. (n.d.). 2-Chlorofluorene|High-Purity Research Chemical.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- Protheragen. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.
- Merck. (n.d.). SAFETY DATA SHEET.
- Jun, Q., & Aldred, M. P. (n.d.). Synthesis of Dimethyl fluorene-9,9-diacetate.
- Wikipedia. (n.d.). Fluorene.
- Santa Cruz Biotechnology. (2017, January 23). Fluorene - Safety Data Sheet.
- NIST. (n.d.). 2-Chlorofluorene. In NIST Chemistry WebBook.
- Ghorab, M. M., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- Fluorochem. (n.d.). 9,9-Dimethyl-9H-fluorene (CAS 4569-45-3).
- Google Patents. (n.d.). CN109232152B - A new method for synthesizing 9,9-dimethylfluorene.
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